

# ATTO 465: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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An in-depth review of the fluorescent dye **ATTO 465**, offering a performance comparison with popular alternatives and detailed experimental insights for researchers, scientists, and drug development professionals.

**ATTO 465** is a fluorescent dye belonging to the ATTO series of patented labels. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability.<sup>[1][2]</sup> Derived from acriflavine, this moderately hydrophilic dye is well-suited for a range of applications in the life sciences, including the labeling of proteins, DNA, and RNA, as well as for high-sensitivity detection techniques like single-molecule spectroscopy.<sup>[1][2]</sup>

## Physicochemical Properties

**ATTO 465** exhibits an absorption maximum at approximately 453 nm and an emission maximum at around 506 nm, resulting in a significant Stokes shift of about 53 nm.<sup>[1][3]</sup> Its molar extinction coefficient is  $7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ , and it boasts a high fluorescence quantum yield of 75%. The fluorescence lifetime of **ATTO 465** is approximately 5.0 ns.<sup>[2]</sup> These properties make it a bright and readily detectable fluorescent probe.

## Performance Comparison

A key consideration for researchers selecting a fluorescent dye is its performance relative to other available options. This guide provides a comparative overview of **ATTO 465** against common alternatives in a similar spectral range.

Property	ATTO 465	YO-PRO-1	ATTO 465 (free acid)	Alexa Fluor 488	FITC
Excitation Max (nm)	453	~491	453	~495	~495
Emission Max (nm)	506	~509	508	~519	~519
Molar Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	75,000	~90,000	75,000	~71,000	~75,000
Quantum Yield (%)	75	~50	75	~92	~92
Photostability	High	Moderate	Moderate	High	Low

Table 1: Comparison of the photophysical properties of **ATTO 465** and its alternatives. Data for **ATTO 465** and its free acid form are from product information sheets.[2] Data for YO-PRO-1, Alexa Fluor 488, and FITC are compiled from various sources and may vary depending on the experimental conditions.

## Photostability

One of the most significant advantages of **ATTO 465** is its high photostability. A study comparing a derivative, **ATTO 465**-pentafluoroaniline (**ATTO 465**-p), to the commonly used nuclear stain YO-PRO-1 and the free acid form of **ATTO 465** demonstrated its superior resistance to photobleaching.[4] Under continuous laser irradiation at 486 nm, **ATTO 465**-p exhibited significantly slower bleaching kinetics.[4] This enhanced photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

## Experimental Protocols

Detailed methodologies are essential for reproducible experimental outcomes. Below are protocols for common applications of **ATTO 465**.

## Antibody Conjugation

This protocol outlines the steps for conjugating **ATTO 465** NHS ester to an antibody.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 465** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

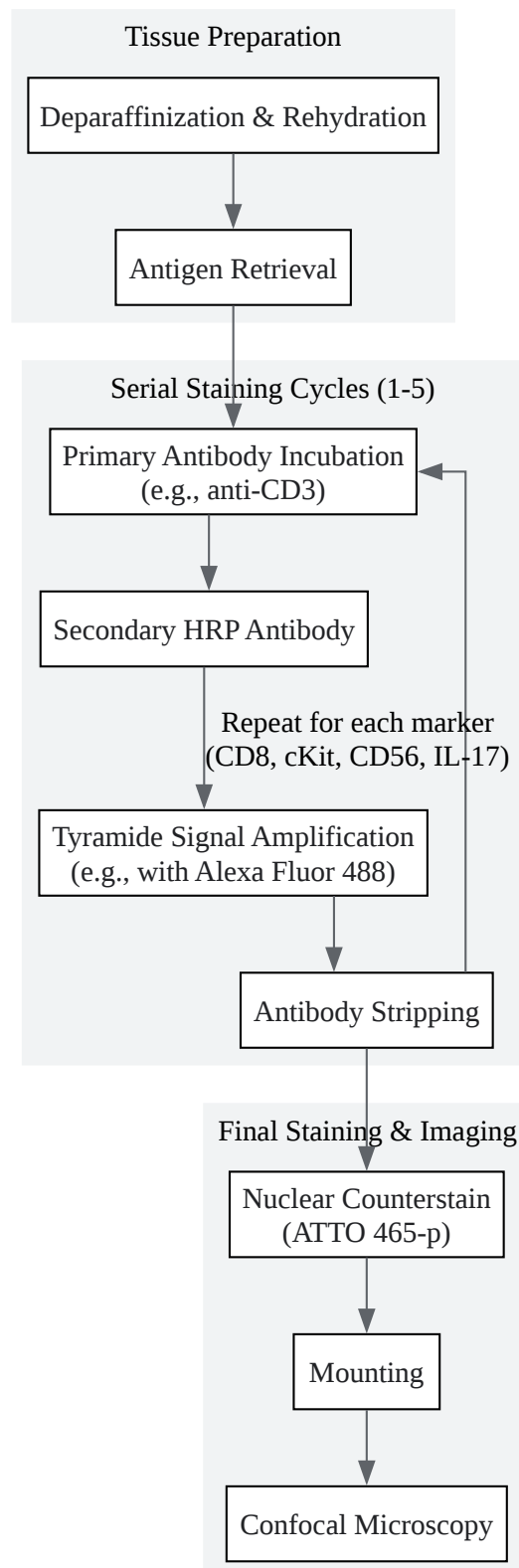
Procedure:

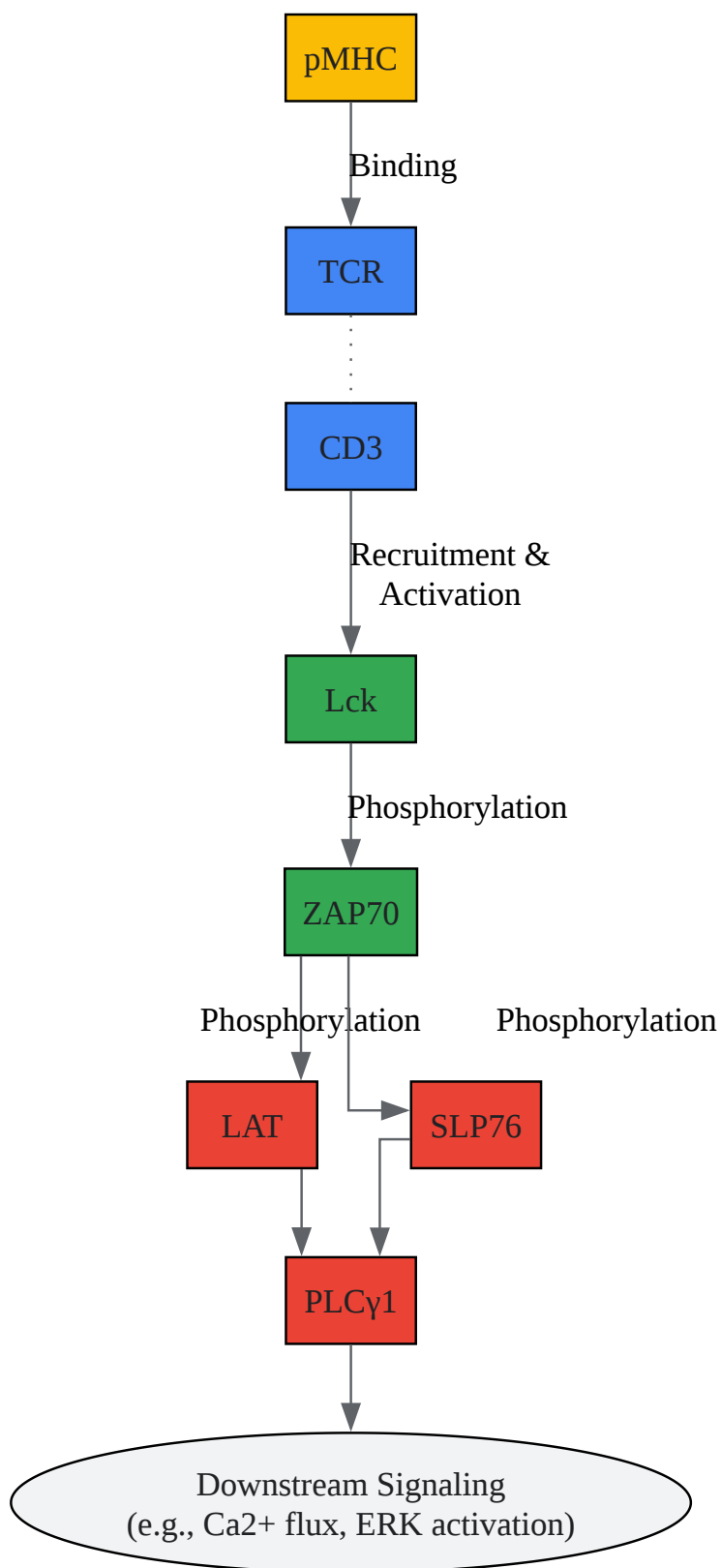
- Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.
- Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to ~8.3.
- Immediately before use, dissolve the **ATTO 465** NHS ester in DMF or DMSO to a concentration of 1 mg/mL.
- Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10-15 moles of dye per mole of antibody is recommended.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled antibody. The degree of labeling can be determined spectrophotometrically.

## Multiplex Immunofluorescence

**ATTO 465** is particularly valuable for multiplex immunofluorescence (mIF) due to its distinct spectral properties, which allow for good separation from other commonly used fluorophores.[4]  
[5] A study by Dodge et al. (2022) demonstrated the use of an **ATTO 465** derivative as a nuclear stain in a 6-plex mIF panel to identify various immune cell markers in human tonsil tissue.[4]

Experimental Workflow for 6-Plex Multiplex Immunofluorescence:





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